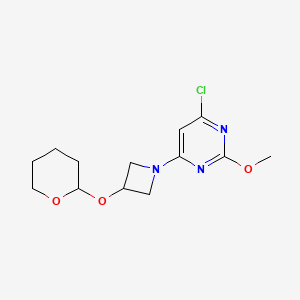
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with chloro, methoxy, and azetidinyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the chloro and methoxy groups through electrophilic substitution reactions. The azetidinyl group can be introduced via nucleophilic substitution or cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted pyrimidine derivatives.
科学研究应用
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding or hydrophobic interactions with biological macromolecules, while the azetidinyl group may enhance its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound shares the chloro and methoxy groups but has a different core structure.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Similar in having a tetrahydropyran ring but with different substituents.
Uniqueness
4-Chloro-2-methoxy-6-(3-((tetrahydro-2H-pyran-2-yl)oxy)azetidin-1-yl)pyrimidine is unique due to its specific combination of functional groups and the presence of the azetidinyl moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C13H18ClN3O3 |
|---|---|
分子量 |
299.75 g/mol |
IUPAC 名称 |
4-chloro-2-methoxy-6-[3-(oxan-2-yloxy)azetidin-1-yl]pyrimidine |
InChI |
InChI=1S/C13H18ClN3O3/c1-18-13-15-10(14)6-11(16-13)17-7-9(8-17)20-12-4-2-3-5-19-12/h6,9,12H,2-5,7-8H2,1H3 |
InChI 键 |
SDAVURWASKSTBZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC(=CC(=N1)Cl)N2CC(C2)OC3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


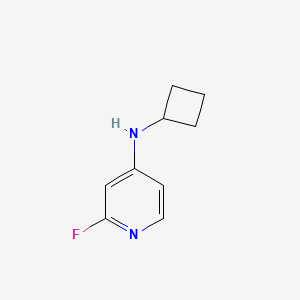
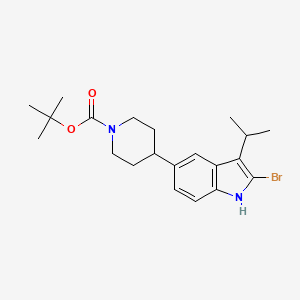
![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15277705.png)
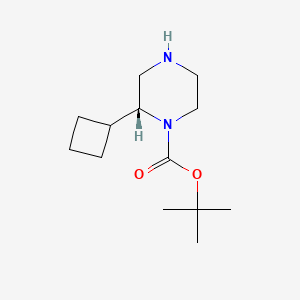
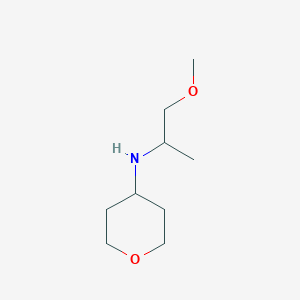
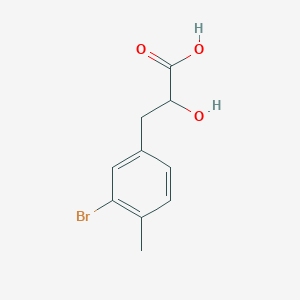
![3-(Methylsulfonyl)-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B15277729.png)
![5-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,5(1H)-dicarboxylate](/img/structure/B15277730.png)

![2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol](/img/structure/B15277751.png)
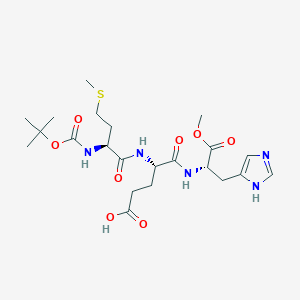
![3-Methyl-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B15277765.png)

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B15277779.png)
